4-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
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Overview
Description
4-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline moiety, a pyrazole ring, and a butanoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-chloro-7-methoxyquinoline-3-carbaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization to form the pyrazole ring. The final step involves the coupling of the pyrazole derivative with a butanoic acid derivative using peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the quinoline moiety to a dihydroquinoline derivative.
Substitution: The chloro group on the quinoline ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: The compound has shown promise in biological assays, particularly in the inhibition of certain enzymes.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets. In the context of its anti-cancer activity, the compound has been shown to inhibit key enzymes involved in cell proliferation and survival. It induces G1 cell cycle arrest and upregulates the expression of the p27 kip1 protein, which is a critical regulator of the cell cycle . Additionally, the compound may interfere with signaling pathways that promote cancer cell growth and metastasis.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and hydroxychloroquine share the quinoline moiety and have been used as anti-malarial agents.
Pyrazole Derivatives: Compounds like celecoxib, a COX-2 inhibitor, contain the pyrazole ring and are used as anti-inflammatory agents.
Uniqueness
4-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is unique due to its combination of the quinoline and pyrazole moieties, which confer distinct biological activities. This dual functionality allows it to interact with multiple molecular targets, making it a versatile compound for drug development.
Properties
Molecular Formula |
C23H20ClN3O4 |
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Molecular Weight |
437.9 g/mol |
IUPAC Name |
4-[3-(2-chloro-7-methoxyquinolin-3-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C23H20ClN3O4/c1-31-16-8-7-15-11-17(23(24)25-18(15)12-16)20-13-19(14-5-3-2-4-6-14)26-27(20)21(28)9-10-22(29)30/h2-8,11-12,20H,9-10,13H2,1H3,(H,29,30) |
InChI Key |
KMWSFRDRGKCNLL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3C(=O)CCC(=O)O)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
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